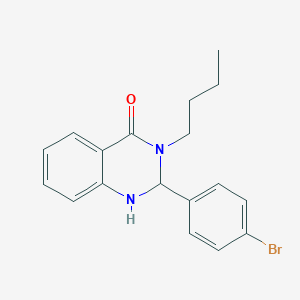
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features a bromophenyl group, which can influence its reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one typically involves the condensation of 4-bromobenzaldehyde with butylamine, followed by cyclization with anthranilic acid. The reaction conditions often include the use of a suitable solvent like ethanol or methanol and a catalyst such as acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinazolinone ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its derivatives are explored for use in materials science, such as in the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(1h)-one: Lacks the bromine and butyl groups, which may result in different biological activities.
2-(4-Chlorophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
2-(4-Methylphenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one: Contains a methyl group instead of bromine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one distinguishes it from other similar compounds. This group can enhance its reactivity and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1043962-61-3 |
|---|---|
Fórmula molecular |
C18H19BrN2O |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3-butyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H19BrN2O/c1-2-3-12-21-17(13-8-10-14(19)11-9-13)20-16-7-5-4-6-15(16)18(21)22/h4-11,17,20H,2-3,12H2,1H3 |
Clave InChI |
BLFFMWHEHQAZJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















